molecular formula C6H6BrNS B1279820 5-Bromo-2-(methylthio)pyridine CAS No. 51933-78-9

5-Bromo-2-(methylthio)pyridine

Cat. No. B1279820
CAS RN: 51933-78-9
M. Wt: 204.09 g/mol
InChI Key: CFBYLVDSPYTKPR-UHFFFAOYSA-N
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Patent
US07153968B2

Procedure details

To a solution of 3,6-dibromopyridine (1.0 eq.) in DMSO (0.3M) was added sodium methylsulfide (1.1 eq.). The mixture was stirred for 2 d at rt then poured in water. The resulting precipitate was filtered to afford the title compound as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylsulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Br)=[CH:6][CH:7]=1.[CH3:9][S:10]C.[Na]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[N:4][C:5]([S:10][CH3:9])=[CH:6][CH:7]=1 |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=CC1)Br
Name
sodium methylsulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC.[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 d at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1C=NC(=CC1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.